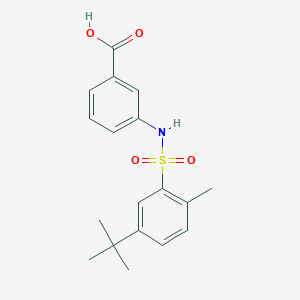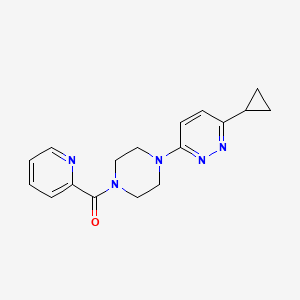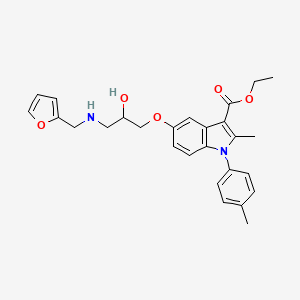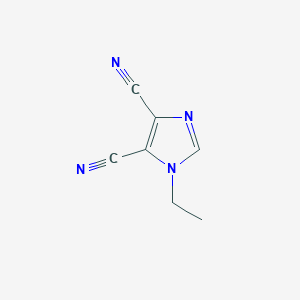![molecular formula C17H15N3O3S B2779482 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide CAS No. 866157-04-2](/img/structure/B2779482.png)
4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Bioactivity Studies
A series of benzenesulfonamides, including derivatives similar in structure to 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, have been synthesized and tested for various biological activities. These activities include cytotoxicity against tumor cells and inhibition of carbonic anhydrase (CA), an enzyme involved in many physiological processes (Gul et al., 2016). Notably, some derivatives have shown significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, making them of interest for further anti-tumor activity studies.
Anti-Inflammatory, Analgesic, and Anticancer Potential
Research on celecoxib derivatives, closely related to 4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Further studies have synthesized and evaluated benzenesulfonamide derivatives for their carbonic anhydrase inhibition capabilities. These derivatives have shown promising Ki values against hCA I and II isoenzymes, suggesting their potential as lead compounds for detailed carbonic anhydrase inhibition studies, which could have implications for treating conditions such as glaucoma, epilepsy, and cancer (Gul et al., 2016).
Microwave-Assisted Synthesis and Bioevaluation
Microwave-assisted synthesis has been employed to produce new sulfonamide derivatives with potent cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This approach has identified lead compounds for further investigation, highlighting the versatility of sulfonamide chemistry in medicinal applications (Gul et al., 2017).
Novel Anticancer Agents
The design and synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides have led to the identification of compounds with high tumor selectivity and potency selectivity expression values. These findings underscore the potential of sulfonamide derivatives in the development of new anticancer agents, with certain compounds showing a good inhibition profile against carbonic anhydrase IX and XII, key targets in cancer therapy (Gul et al., 2016).
properties
IUPAC Name |
4-methyl-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-5-7-16(8-6-13)24(21,22)20-14-3-2-4-15(11-14)23-17-12-18-9-10-19-17/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJJSHOWBCFROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)


![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)
![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)
![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)
![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![ethyl 3-carbamoyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779422.png)